molecular formula C11H7F3N2O2 B8162794 2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol

2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol

Cat. No.: B8162794
M. Wt: 256.18 g/mol
InChI Key: QAQVMDGYHDRRRS-UHFFFAOYSA-N
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Description

2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidin-5-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyrimidine under the influence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve the optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction conditions to scale up the process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with biological membranes and proteins. The pyrimidin-5-ol moiety may participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol is unique due to the combination of the trifluoromethoxy group and the pyrimidin-5-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]pyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)18-9-3-1-2-7(4-9)10-15-5-8(17)6-16-10/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQVMDGYHDRRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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